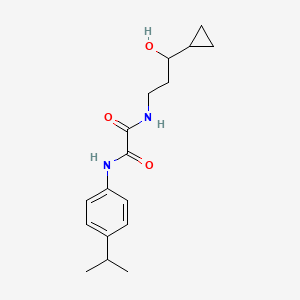
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was discovered by a team of researchers at the Australian National University and subsequently licensed to the Canadian biotech company, Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The detailed chemical synthesis and structural analysis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide are pivotal in understanding its potential applications. This compound's unique structure, featuring both cyclopropane and oxalamide functional groups, suggests a role in innovative drug development strategies. Cyclopropane derivatives, noted for their reactivity and the ability to undergo various transformations, offer a versatile scaffold for designing new pharmaceuticals. The oxalamide moiety, often associated with binding properties and enzyme inhibition, could provide a basis for targeting specific biological pathways. Research into similar compounds underscores the importance of exploring such entities for therapeutic purposes, emphasizing the need for detailed studies on their synthesis, reactivity, and potential biological activities (K. N. Sedenkova et al., 2018).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide is crucial for its application in medicine. Similar compounds with cyclopropyl and isopropyl groups have been studied for their metabolic pathways, which are essential for predicting the compound's behavior in biological systems. Such knowledge aids in optimizing therapeutic efficacy and minimizing potential toxicity. For instance, cyclophosphamide, a well-known alkylating agent, undergoes hepatic metabolism to form its active metabolites, highlighting the role of metabolism in modulating drug action and toxicity (A. Ahmed & S. Hombal, 1984). Similarly, the study of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide's metabolism could reveal important insights into its pharmacological properties.
Potential Therapeutic Applications
The therapeutic potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide lies in its unique chemical structure, which may interact with biological targets in novel ways. Compounds containing cyclopropane rings have been explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of an oxalamide group could further enhance these properties by targeting specific enzymes or receptors. The versatility of this compound opens avenues for its application in treating various diseases, necessitating comprehensive research into its biological effects and mechanism of action. Studies on similar compounds provide a foundation for such investigations, underscoring the potential of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide in contributing to future pharmacological advancements (S. Blankenship & J. Dole, 2003).
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)12-5-7-14(8-6-12)19-17(22)16(21)18-10-9-15(20)13-3-4-13/h5-8,11,13,15,20H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIIVNDKKJECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

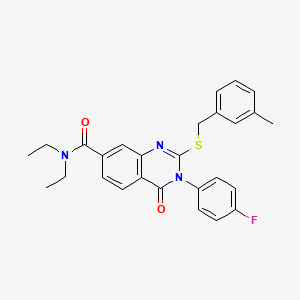
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)
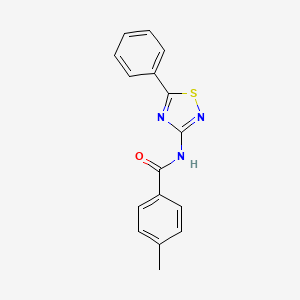
![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2797015.png)
![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)
![benzyl N-[(2R)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2797017.png)
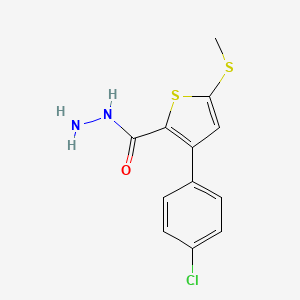
![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)
![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)
![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)
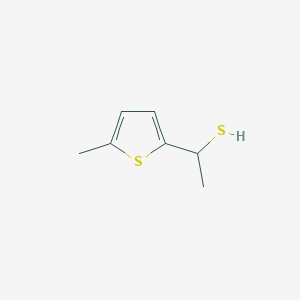
![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)
![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)